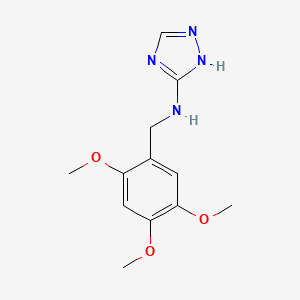

N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine" belongs to the chemical class of triazole derivatives. Triazoles are notable for their diverse applications in medicinal chemistry due to their significant biological activities.

Synthesis Analysis

Synthesis of triazole compounds involves various chemical reactions, often including cyclization and substitution processes. For instance, one study described the synthesis of related triazole derivatives by reacting triazole with substituted benzyl chloride, indicating a versatile and adaptable synthetic route for triazole compounds (W. Hui, 2012).

Molecular Structure Analysis

The molecular structure of triazoles typically features a heterocyclic ring containing nitrogen atoms, which significantly influences their chemical properties. Crystal structure analyses, such as X-ray diffraction, are commonly used to determine the precise arrangement of atoms in these compounds (叶姣 et al., 2015).

Chemical Reactions and Properties

Triazole derivatives often undergo various chemical reactions, including substitutions and cyclizations. Their reactivity can be influenced by substitutions on the triazole ring, as seen in several studies exploring different substituted triazole compounds (Zhengkai Chen et al., 2016).

Scientific Research Applications

Antimicrobial Activities

Some derivatives of the 1,2,4-triazole family, closely related to N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine, have been synthesized and evaluated for their antimicrobial properties. The synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives demonstrated good to moderate antimicrobial activities against various microorganisms, suggesting potential applications in combating microbial infections (Bektaş et al., 2010).

Complexation with Lanthanides

Research into the complexation behavior of ligands closely related to N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine with lanthanide ions has been conducted. These studies provide insights into the coordination chemistry of these compounds and their potential applications in materials science and catalysis. For instance, bulky ortho 3-methoxy groups on N4O3 amine phenol ligands have been shown to produce six-coordinate bis(ligand)lanthanide complex cations, highlighting their utility in synthesizing complex inorganic structures (Liu et al., 1993).

Catalytic Applications

The compound's derivatives have also been explored for their catalytic properties, particularly in reactions involving N-alkylation of amines with alcohols. This research area focuses on developing environmentally friendly and cost-effective methods for synthesizing fundamental materials used across various industries, including dyes and agrochemicals. The novel methods for N-alkylation using non-metal-based catalysis have shown promising results, offering a greener alternative to traditional metal-based catalyses (Du et al., 2011).

Material Science

In material science, derivatives of N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine have been employed in synthesizing nano-structured materials. For example, the recovery of nano-structured ceria (CeO2) from complexes via thermal decomposition showcases the potential of these compounds in creating materials with significant industrial applications, such as catalysts and sensors (Veranitisagul et al., 2011).

properties

IUPAC Name |

N-[(2,4,5-trimethoxyphenyl)methyl]-1H-1,2,4-triazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-17-9-5-11(19-3)10(18-2)4-8(9)6-13-12-14-7-15-16-12/h4-5,7H,6H2,1-3H3,(H2,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWGOHZJRVTAKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CNC2=NC=NN2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4,5-trimethoxybenzyl)-1H-1,2,4-triazol-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[4-(dimethylamino)phenyl]amino}carbonyl)phenyl acetate](/img/structure/B5503037.png)

![1-ethyl-3-isobutyl-N-[1-(6-methyl-2-pyridinyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5503043.png)

![ethyl 4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B5503058.png)

![methyl 4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5503066.png)

![N-(2-oxo-2-{4-[6-(2-pyridinylamino)-3-pyridazinyl]-1-piperazinyl}ethyl)benzamide](/img/structure/B5503069.png)

![methyl 4-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5503073.png)

![(4-fluorophenyl)[4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B5503087.png)

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![3-[({[4-(3-fluorophenyl)tetrahydro-2H-pyran-4-yl]methyl}amino)methyl]-3-pyrrolidinol dihydrochloride](/img/structure/B5503125.png)